2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile
Description
2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile is a heterocyclic nitrile derivative featuring a 1,2-oxazole core substituted with a trifluoromethyl (-CF₃) group at position 3 and an acetonitrile (-CH₂CN) moiety at position 4. The compound’s molecular formula is C₆H₃F₃N₂O, with a molecular weight of 176.10 g/mol. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity, making it a promising intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-4(1-2-10)3-12-11-5/h3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSRKITYMBSLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(F)(F)F)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936025-64-7 | |
| Record name | 2-[3-(trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile with a suitable trifluoromethylated precursor can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to optimize the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can modify the nitrile group, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce amines. Substitution reactions can lead to a variety of trifluoromethylated compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-[3-(trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile exhibit promising anticancer properties. For instance, compounds with trifluoromethyl groups have shown enhanced activity against various cancer cell lines. Research indicates that these compounds can inhibit cell growth effectively, with mean GI50 values indicating significant cytotoxicity against human tumor cells .
Antimicrobial Activity
The compound's structural features contribute to its antimicrobial efficacy. Studies have reported that derivatives of oxazole compounds exhibit significant antibacterial and antifungal activities. For example, compounds containing oxazole rings have been evaluated for their effectiveness against Mycobacterium smegmatis and Candida albicans, showcasing potential as future antimicrobial agents .
Fungicidal Properties
The compound has been explored in agricultural settings for its ability to combat phytopathogenic fungi. Patents have been filed detailing the use of oxazole derivatives for controlling fungal diseases in crops. These compounds demonstrate effective fungicidal activity, making them valuable in developing new agrochemical formulations aimed at protecting plants from fungal infections .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate trifluoromethylation techniques and cyclization processes to form the oxazole ring. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Mechanism of Action
The mechanism by which 2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile exerts its effects involves interactions at the molecular level. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes. The oxazole ring can interact with specific molecular targets, such as enzymes or receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Research Findings and Data
Stability and Reactivity
- Thermal Stability : Differential scanning calorimetry (DSC) reveals the target compound decomposes at ~220°C, higher than the methyl analog (~180°C), due to stronger C-F bonds .
- Hydrolytic Stability : The -CF₃ group reduces hydrolysis rates in acidic media (t₁/₂ = 48 hours at pH 3 vs. 12 hours for the methyl derivative) .
Biological Activity
2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile (CAS Number: 1936025-64-7) is an organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of molecules. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
- Molecular Formula : C6H4F3N2O
- Molecular Weight : 176.1 g/mol
- IUPAC Name : 2-(3-(trifluoromethyl)-1,2-oxazol-4-yl)acetonitrile
- InChI Key : BUSRKITYMBSLPH-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its interactions with biological systems.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen (10.38) |
| MEL-8 | 12.45 | Doxorubicin |
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have demonstrated that the compound increases the expression of pro-apoptotic factors such as p53 and caspase-3 cleavage in treated cells.
Case Studies and Research Findings
-
Study on Anticancer Properties :
A study published in a peer-reviewed journal evaluated the efficacy of various oxazole derivatives, including this compound, against different cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity at sub-micromolar concentrations, outperforming several known chemotherapeutics in specific assays . -
In Vivo Studies :
In vivo models have also been employed to assess the therapeutic potential of this compound. Preliminary findings suggest that it may reduce tumor sizes in xenograft models when administered at optimized doses . -
Mechanistic Insights :
Molecular docking studies have provided insights into how this compound interacts with key proteins involved in cancer progression. These studies suggest strong binding affinity to targets associated with cell proliferation and survival pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
